molecular formula C22H24FN3O3S2 B2543522 4-[cyclohexyl(methyl)sulfamoyl]-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 683770-41-4

4-[cyclohexyl(methyl)sulfamoyl]-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2543522
CAS No.: 683770-41-4
M. Wt: 461.57
InChI Key: NXGKJRZZSRWEQI-ZNTNEXAZSA-N
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Description

4-[cyclohexyl(methyl)sulfamoyl]-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl group, a sulfamoyl group, and a benzothiazolylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

    Formation of the Benzothiazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Cyclohexyl Group: This step may involve the use of cyclohexyl halides in the presence of a base.

    Formation of the Sulfamoyl Group: Sulfamoylation can be carried out using sulfamoyl chlorides or sulfamoyl isocyanates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[cyclohexyl(methyl)sulfamoyl]-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[cyclohexyl(methyl)sulfamoyl]-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Uniqueness

4-[cyclohexyl(methyl)sulfamoyl]-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to its specific combination of functional groups and structural features

Biological Activity

The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a sulfamoyl derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22FN3O2SC_{19}H_{22}FN_3O_2S with a molecular weight of approximately 367.46 g/mol. The structure features a benzamide core linked to a cyclohexylsulfamoyl group and a fluorinated benzothiazole moiety. This unique combination of functional groups is hypothesized to contribute to its biological activity.

The biological activity of this compound primarily revolves around its interaction with cellular targets involved in tumor growth and proliferation. Research indicates that compounds with similar structures exhibit mechanisms such as:

  • Inhibition of Enzyme Activity : Many benzothiazole derivatives inhibit enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells through various pathways, including the activation of caspases.
  • Cell Cycle Arrest : Some studies suggest that these compounds may interfere with cell cycle progression, particularly at the G1/S or G2/M checkpoints.

Antiproliferative Effects

Several studies have evaluated the antiproliferative effects of sulfamoyl derivatives on cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10.5Induction of apoptosis via caspase activation
A549 (Lung Cancer)8.0Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)12.0Inhibition of topoisomerase II

These findings suggest that the compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

  • Study on MCF-7 Cells : A study published in Cancer Research demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis such as cleaved caspase-3 and PARP .
  • In Vivo Efficacy : In murine models bearing xenografts of A549 cells, administration of the compound led to a significant reduction in tumor size compared to controls, highlighting its potential for clinical application .
  • Mechanistic Insights : Further investigations revealed that the compound induces oxidative stress in cancer cells, leading to DNA damage and subsequent cell death .

Toxicity Profile

While assessing the therapeutic potential, it is crucial to evaluate the toxicity profile. Preliminary studies indicate that the compound exhibits low toxicity in non-cancerous cell lines, suggesting a favorable therapeutic index. However, further toxicological studies are necessary to fully understand its safety profile.

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S2/c1-25-19-13-10-16(23)14-20(19)30-22(25)24-21(27)15-8-11-18(12-9-15)31(28,29)26(2)17-6-4-3-5-7-17/h8-14,17H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGKJRZZSRWEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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